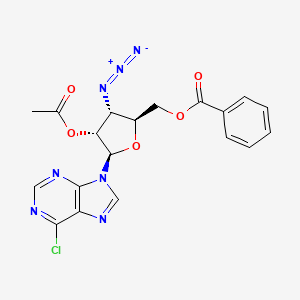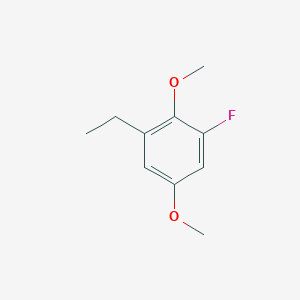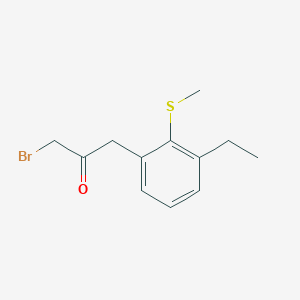
5-Bromo-3-fluoro-2-(2,2,2-trifluoro-1-methyl-ethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-fluoro-2-(2,2,2-trifluoro-1-methyl-ethoxy)pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups, which impart unique chemical properties. It is used as a reactant in various chemical syntheses, particularly in the preparation of insecticides and acaricides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-(2,2,2-trifluoro-1-methyl-ethoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-fluoropyridine and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the trifluoroethanol attacks the brominated pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-fluoro-2-(2,2,2-trifluoro-1-methyl-ethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative.
Aplicaciones Científicas De Investigación
5-Bromo-3-fluoro-2-(2,2,2-trifluoro-1-methyl-ethoxy)pyridine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-fluoro-2-(2,2,2-trifluoro-1-methyl-ethoxy)pyridine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (bromine, fluorine, and trifluoromethyl) can influence the compound’s reactivity and binding affinity to biological targets. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-fluoropyridine: Shares similar structural features but lacks the trifluoroethoxy group.
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar but without the additional fluorine atom on the pyridine ring.
Uniqueness
5-Bromo-3-fluoro-2-(2,2,2-trifluoro-1-methyl-ethoxy)pyridine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound in various chemical syntheses and research applications.
Propiedades
Fórmula molecular |
C8H6BrF4NO |
|---|---|
Peso molecular |
288.04 g/mol |
Nombre IUPAC |
5-bromo-3-fluoro-2-(1,1,1-trifluoropropan-2-yloxy)pyridine |
InChI |
InChI=1S/C8H6BrF4NO/c1-4(8(11,12)13)15-7-6(10)2-5(9)3-14-7/h2-4H,1H3 |
Clave InChI |
DZGVGKWXXPFUAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(F)(F)F)OC1=C(C=C(C=N1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B14035981.png)




![2-Propen-1-one, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-3-(dimethylamino)-](/img/structure/B14036004.png)

![ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14036013.png)






